1-allyl-1-(3-phenyl-2-propyn-1-yl)piperidinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-allyl-1-(3-phenyl-2-propyn-1-yl)piperidinium bromide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as APPP and has been synthesized by researchers to investigate its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of APPP involves its interaction with nicotinic acetylcholine receptors. APPP has been shown to bind to these receptors and modulate their activity, leading to changes in neurotransmitter release and synaptic plasticity. The exact mechanism of action of APPP is still under investigation, and further studies are needed to fully understand its effects on nicotinic acetylcholine receptors.
Biochemical and Physiological Effects
APPP has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that APPP can modulate the activity of nicotinic acetylcholine receptors, leading to changes in calcium influx and neurotransmitter release. In vivo studies have shown that APPP can produce analgesic and anxiolytic effects in animal models, suggesting its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
APPP has several advantages and limitations for lab experiments. One advantage is its ability to selectively modulate the activity of nicotinic acetylcholine receptors, which makes it a useful tool compound for studying these receptors. Another advantage is its potential therapeutic applications, which make it a promising lead compound for drug development. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Another limitation is the lack of information about its long-term effects on the body, which requires further investigation.
Zukünftige Richtungen
There are several future directions for the study of APPP. One direction is the investigation of its potential therapeutic applications, particularly for the treatment of addiction and other neurological disorders. Another direction is the development of new compounds based on the structure of APPP, which could have improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of APPP and its effects on nicotinic acetylcholine receptors.
Synthesemethoden
The synthesis of APPP involves the reaction of 1-allylpiperidine with 3-phenyl-2-propyn-1-ol in the presence of a catalytic amount of hydrochloric acid. The resulting product is then treated with sodium bromide to obtain the final product, 1-allyl-1-(3-phenyl-2-propyn-1-yl)piperidinium bromide. This synthesis method has been reported in the literature and has been used by researchers to obtain APPP for their studies.
Wissenschaftliche Forschungsanwendungen
Researchers have investigated the potential applications of APPP in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, APPP has been studied for its ability to modulate the activity of nicotinic acetylcholine receptors, which are involved in cognitive processes and addiction. In pharmacology, APPP has been used as a tool compound to study the structure-activity relationship of piperidine-based compounds. In medicinal chemistry, APPP has been investigated as a potential lead compound for the development of new drugs for the treatment of addiction and other neurological disorders.
Eigenschaften
IUPAC Name |
1-(3-phenylprop-2-ynyl)-1-prop-2-enylpiperidin-1-ium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N.BrH/c1-2-13-18(14-7-4-8-15-18)16-9-12-17-10-5-3-6-11-17;/h2-3,5-6,10-11H,1,4,7-8,13-16H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUOTLZNWSNVLY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1(CCCCC1)CC#CC2=CC=CC=C2.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.